molecular formula C17H14N4O2S3 B2426817 2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide CAS No. 851717-44-7

2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B2426817
CAS RN: 851717-44-7
M. Wt: 402.51
InChI Key: FRXNVKHDSHHGKI-JZJYNLBNSA-N
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Description

2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14N4O2S3 and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structure

  • The compound is involved in the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, leading to the formation of pyridin-2(1H)-ones, which are of interest in heterocyclic chemistry (Savchenko et al., 2020).

Anticancer Potential

  • Derivatives of this compound have been synthesized and tested for anticancer activity, showing selectivity and potency in certain leukemia cell lines (Horishny et al., 2021).

Antimicrobial Applications

  • The compound's derivatives have shown promising antimicrobial activity against various pathogens, including Pseudomonas aeruginosa and Candida albicans (Alsarahni et al., 2017).
  • Another study synthesized derivatives that demonstrated significant in vitro antibacterial and antifungal activity (Baviskar et al., 2013).

Metabolic Studies

  • Research on variants of this compound, like benzothiazole derivatives, has contributed to understanding metabolic stability, particularly in the context of phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) inhibition (Stec et al., 2011).

Bioactive Molecule Synthesis

  • The compound has been used in the synthesis of various bioactive molecules, including antimicrobial and anticonvulsant agents, demonstrating the versatility of its derivatives in pharmacology (Patel et al., 2009).

properties

IUPAC Name

2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S3/c1-2-8-21-12-5-3-4-6-13(12)26-17(21)20-15(23)11-24-10-14(22)19-16-18-7-9-25-16/h1,3-7,9H,8,10-11H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXNVKHDSHHGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(thiazol-2-yl)acetamide

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